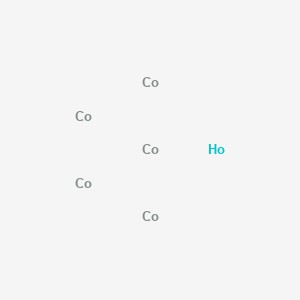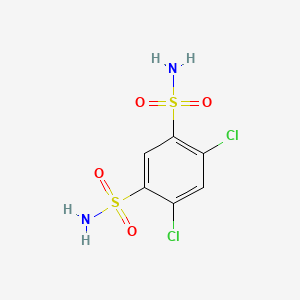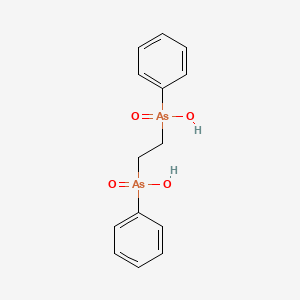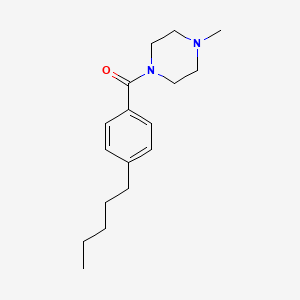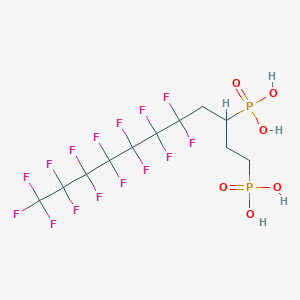
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid): is a fluorinated organophosphorus compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and phosphonic acid groups. The presence of fluorine atoms imparts significant chemical stability and hydrophobicity, making it an interesting subject for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) typically involves the reaction of a fluorinated alkane with a phosphonic acid derivative. The process often requires the use of strong acids or bases as catalysts and may involve multiple steps to ensure the correct placement of fluorine atoms and phosphonic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid groups, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions may target the fluorinated carbon chain, although these reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride may be used, although the reaction conditions need to be carefully controlled.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Partially fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the original fluorine atoms or phosphonic acid groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the study of fluorine chemistry and organophosphorus compounds.
Biology: In biological research, the compound’s hydrophobicity and stability make it useful in the study of membrane interactions and as a potential component in drug delivery systems.
Industry: In industrial applications, the compound is used in the production of specialized coatings and materials that require high chemical resistance and stability.
Mécanisme D'action
The mechanism by which (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) exerts its effects is primarily through its interaction with other molecules via its fluorinated carbon chain and phosphonic acid groups. The fluorine atoms provide significant chemical stability and hydrophobicity, allowing the compound to interact with hydrophobic regions of other molecules. The phosphonic acid groups can participate in hydrogen bonding and other interactions, making the compound versatile in various chemical and biological contexts.
Comparaison Avec Des Composés Similaires
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
Uniqueness: The uniqueness of (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) lies in its high degree of fluorination and the presence of two phosphonic acid groups. This combination imparts exceptional chemical stability, hydrophobicity, and versatility in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
23068-12-4 |
|---|---|
Formule moléculaire |
C11H11F15O6P2 |
Poids moléculaire |
586.12 g/mol |
Nom IUPAC |
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-pentadecafluoro-1-phosphonoundecan-3-yl)phosphonic acid |
InChI |
InChI=1S/C11H11F15O6P2/c12-5(13,3-4(34(30,31)32)1-2-33(27,28)29)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h4H,1-3H2,(H2,27,28,29)(H2,30,31,32) |
Clé InChI |
AOWCCTUCSLSAJQ-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(O)O)C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


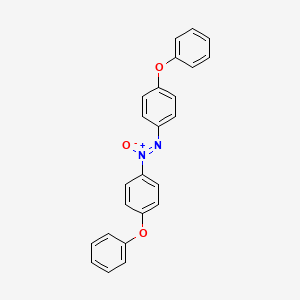

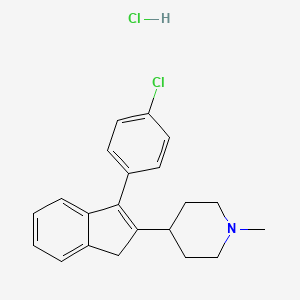
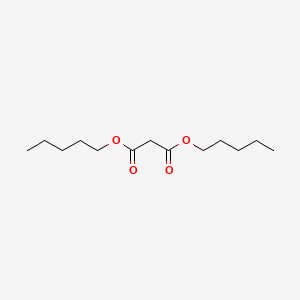
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)

